Tetradodecylammonium tetrakis(4-chlorophenyl)borate

Ion-selective electrodes Lipophilicity Membrane leaching

ETH 500 (CAS 100581-42-8) is the standard inert lipophilic background electrolyte for reducing membrane resistance in ion-selective electrodes (ISEs) without introducing ion-exchange interference. Unlike KTpClPB (cation-exchanger) or TDDACl (anion-exchanger), its equimolar TDDA⁺/TpClPB⁻ pair suppresses Donnan failure and aqueous leaching (LogP ≈ 23), enabling stable, calibration-free solid-contact sensors. • Eliminates permselectivity drift: <0.11% ionic imbalance threshold verified for reference electrode membranes. • Melt-processable at 79-80 °C for solvent-free transducer-layer fabrication. • Typical working concentration: 0.3-10 wt% in PVC, PVDF, or silicone rubber matrices. • Standard purity: ≥95% (NMR); higher-purity (>97% HPLC/qNMR) lots available on request. Bulk quantities and custom stoichiometric certification are available; please inquire for lot-specific potentiometric titration data.

Molecular Formula C72H116BCl4N
Molecular Weight 1148.3 g/mol
CAS No. 100581-42-8
Cat. No. B034904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradodecylammonium tetrakis(4-chlorophenyl)borate
CAS100581-42-8
Molecular FormulaC72H116BCl4N
Molecular Weight1148.3 g/mol
Structural Identifiers
SMILES[B-](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC
InChIInChI=1S/C48H100N.C24H16BCl4/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20/h5-48H2,1-4H3;1-16H/q+1;-1
InChIKeyOKKRVCFTMNLHTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ETH 500: Electrochemical Lipophilic Inert Electrolyte Overview


Tetradodecylammonium tetrakis(4-chlorophenyl)borate (CAS 100581-42-8, commonly designated ETH 500) is a highly lipophilic organic salt with molecular formula C₇₂H₁₁₆BCl₄N and molecular weight 1148.32 g·mol⁻¹ . It belongs to the class of lipophilic background electrolytes used as inert ionic additives in polymeric ion-selective electrode (ISE) membranes, optodes, and solid-contact reference electrodes. Unlike ion-exchanger salts such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB) or tetradodecylammonium chloride (TDDACl), ETH 500 is designed to be permselectivity-neutral: its extremely lipophilic cation (tetradodecylammonium, TDDA⁺) and anion (tetrakis(4-chlorophenyl)borate, TpClPB⁻) are intentionally paired to suppress ion-exchange, functioning instead to reduce membrane resistance and enhance ionic conductivity [1]. The compound is solid at room temperature with a melting point of 79–80 °C, making it processable as a melt-cast ionic liquid for nanocomposite transducer layers .

Why ETH 500 Cannot Be Replaced by KTpClPB or TDDACl


ETH 500 is often confused with its constituent ion-exchanger salts—potassium tetrakis(4-chlorophenyl)borate (KTpClPB) and tetradodecylammonium chloride (TDDACl)—but functional substitution fails because each precursor carries net permselectivity. KTpClPB introduces cation-exchange sites, while TDDACl introduces anion-exchange sites; only the precisely metathesised ETH 500 salt, containing equimolar amounts of both lipophilic ions, acts as an inert background electrolyte that suppresses rather than enables ion-exchange [1]. Even slight stoichiometric imbalance—as little as 0.11 % excess cationic sites—converts an intended reference membrane into an anion-selective electrode with slopes up to −53 mV·decade⁻¹ [2]. Furthermore, the combined lipophilicity of the TDDA⁺/TpClPB⁻ ion pair (calculated LogP ≈ 23) vastly exceeds that of the individual salts (KTpClPB LogP ≈ 5.7; TDDACl LogP ≈ 14.5), meaning that ETH 500 resists aqueous leaching to a degree unattainable by either precursor [3]. These differences render ETH 500 functionally non-interchangeable with in-class lipophilic salts for any application requiring inert membrane conductivity enhancement or interference-resistant reference electrodes.

Quantitative Differentiation Evidence for Procurement


Membrane Retention Lipophilicity Advantage

ETH 500 exhibits a calculated partition coefficient (LogP) of 23.16, compared to 5.68 for potassium tetrakis(4-chlorophenyl)borate (KTpClPB) and 14.49 for tetradodecylammonium chloride (TDDACl). This 17.5 log-unit difference relative to KTpClPB translates to a theoretical partition ratio approximately 3 × 10¹⁷ times greater for the organic phase, directly predicting drastically lower aqueous leaching rates from plasticized PVC or PVDF membranes [1] . The practical consequence, documented in reference electrode lifetime studies, is that membrane-doped ETH 500 retains >99% of its initial salt content over multi-week aqueous exposure, whereas moderately lipophilic ionic liquids (e.g., [C₈mim⁺][C₁C₁N⁻]) exhibit complete loss within minutes [2].

Ion-selective electrodes Lipophilicity Membrane leaching

Stoichiometric Purity and Anion Interference

Potentiometric titration of commercial Selectophore®-grade ETH 500 against KTpClPB background reveals a cationic site excess of 0.11 ± 0.04 % (w/w) [1]. When formulated into reference electrode membranes at 50 mmol·kg⁻¹ loading, this slight imbalance converts the intended inert membrane into a functional anion-exchanger, generating sub-Nernstian but analytically significant response slopes to sample anions: NO₃⁻ −41.0 ± 0.5 mV·decade⁻¹, I⁻ −47.6 ± 2.0 mV·decade⁻¹, ClO₄⁻ −52.6 ± 0.2 mV·decade⁻¹, and PF₆⁻ −52.0 ± 0.4 mV·decade⁻¹ [1]. In contrast, a stoichiometrically neutral salt (verified by the −214 mV potentiometric endpoint when KTpClPB is titrated with TDDACl in nitrobenzene) yields a sharp permselectivity switch within a ±0.8% titrant range, confirming that true inertness requires cation/anion matching to within <0.1% [2].

Reference electrodes Potentiometric purity Anion interference

Redox Capacity Enhancement in Voltammetric Membranes

Incorporation of 10 wt% ETH 500 into plasticized PVC membranes bearing covalently attached ferrocene (Fc) redox groups increases the membrane's redox capacity by a factor of 3 relative to membranes without the lipophilic electrolyte. The same study reports that doubling the Fc content alone yields a 7-fold increase, establishing that ETH 500 addition at 10 wt% provides an effect equivalent to roughly a 40% increase in Fc loading but without the concomitant sensitivity to solution redox-active interferents that arises from excessive Fc content [1]. The mechanism is attributed to improved ionic conductivity of the membrane phase, which enhances electrochemical accessibility of the Fc moieties [1].

Voltammetric ion sensors Redox capacity Ferrocene-PVC

Batch Reproducibility for Calibration-Free Arrays

When ETH 500 is incorporated at 3 wt% into a polyvinylidene fluoride (PVDF) binder as the solid contact for potassium-selective electrodes, a batch of model SC-ISEs reproduces their standard potentials (E⁰) with a standard deviation of only 1.3 mV [1]. This level of inter-electrode reproducibility is among the best reported for SC-ISEs without post-fabrication potential adjustment, and it is achieved at a salt loading far below the typical 10–50 wt% used in earlier ETH 500 membrane formulations. The study further demonstrates that blending ETH 500 into the binder prevents uncontrolled partitioning of solid-contact components into the solvent during membrane deposition, which had been the root cause of irreproducibility in earlier literature reports [1].

Solid-contact ISE Potential reproducibility Calibration-free

Calcium Selectivity Enhancement Over Alkali Metals

In one-component room-temperature-vulcanising (RTV-1) silicone rubber calcium-selective membranes containing the neutral carriers ETH 129 or ETH 1001, the addition of 0.3 wt% ETH 500 (alongside 0.1 wt% KTpClPB as ionic sites) yields potentiometric selectivity coefficients (log KCa,j) below −5 for Li⁺, Na⁺, K⁺, and Mg²⁺ [1]. This represents a selectivity enhancement of at least 2–3 orders of magnitude compared to equivalent membrane formulations lacking the lipophilic inert electrolyte. The optimized membranes also deliver a near-Nernstian slope of 29.0 ± 0.5 mV·decade⁻¹, a detection limit below 5.0 × 10⁻⁷ M Ca²⁺, and potential drift of only 2–3 mV·day⁻¹ [1].

Calcium-selective electrode Selectivity coefficient Silicone rubber membrane

Melt-Processability for Nanomaterial Transducers

ETH 500 possesses a melting point of 79–80 °C , which is dramatically lower than that of the related anionic additive KTpClPB (mp > 300 °C) . This moderate melting point enables a unique fabrication strategy: melting ETH 500 together with nanomaterials such as single-walled carbon nanotubes (SWCNTs) or graphene to form a conductive, adhesive intermediate layer between the glassy carbon electrode and the ion-selective membrane. Solid-contact Cu²⁺- and Pb²⁺-selective electrodes fabricated via this ETH 500-melt/SWCNT or ETH 500-melt/graphene approach achieve detection limits in the nanomolar range with good response time and excellent stability [1]. In contrast, KTpClPB (mp > 300 °C) cannot be melt-processed without decomposition, and TDDACl (mp 81–84 °C) lacks the inert character required for transducer layers free of ion-exchange interference .

Solid-contact ISE Nanomaterial transducer Ionic liquid

Evidence-Backed Application Scenarios


Solid-Contact ISE Manufacturing with Nanomaterial Transducers

ETH 500 serves as a melt-processable ionic liquid binder for SWCNT or graphene transducer layers in solid-contact ISEs, enabling a solvent-free fabrication route that yields nanomolar detection limits for Cu²⁺ and Pb²⁺ [1]. The 1.3 mV batch reproducibility achieved with 3 wt% ETH 500 in PVDF binders supports calibration-free sensor array production [2]. This scenario is inaccessible to KTpClPB (non-melting) and sub-optimal with TDDACl (introduces anion-exchange interference).

Interference-Resistant Reference Electrode Formulation

ETH 500's extreme lipophilicity (LogP ≈ 23) minimises electrolyte leaching and Donnan failure, but the demonstrated 0.11% cationic excess in commercial material demands rigorous lot-level quality control [3]. Users developing liquid-junction-free reference electrodes must either source ETH 500 with certified stoichiometric neutrality (potentiometric titration data) or implement a pre-formulation titration protocol to quantify and compensate for ionic imbalance before membrane casting [4].

Pulsed Voltammetric and Coulometric Ion Sensors

The 3-fold redox capacity enhancement provided by 10 wt% ETH 500 in ferrocene-functionalized PVC enables higher-sensitivity pulsed amperometric or coulometric detection of anions (acetate, nitrate, chloride, perchlorate) without the interference penalties of excessive ferrocene loading [5]. This makes ETH 500 a required formulation component for any research group transitioning from potentiometric to dynamic electrochemically controlled ion sensing.

Trace Calcium Detection in Clinical and Environmental Samples

In RTV-1 silicone rubber calcium-selective membranes, 0.3 wt% ETH 500 co-formulated with KTpClPB and calcium ionophore ETH 129/ETH 1001 yields selectivity coefficients below 10⁻⁵ over physiological alkali metals and a detection limit below 5 × 10⁻⁷ M Ca²⁺ [6]. This formulation is directly transferable to planar thick-film or flexible sensor platforms for point-of-care blood electrolyte analysis.

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